molecular formula C13H14N2O B3843797 4-ethoxy-6-methyl-2-phenylpyrimidine

4-ethoxy-6-methyl-2-phenylpyrimidine

Cat. No.: B3843797
M. Wt: 214.26 g/mol
InChI Key: GCSNQGTWRPRVBJ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of ethoxy, methyl, and phenyl substituents at positions 4, 6, and 2, respectively. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Preparation Methods

The synthesis of 4-ethoxy-6-methyl-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with sodium ethoxide in ethanol, followed by methylation using methyl iodide. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

4-Ethoxy-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

4-Ethoxy-6-methyl-2-phenylpyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated for its therapeutic potential in treating various diseases. It may act as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

4-Ethoxy-6-methyl-2-phenylpyrimidine can be compared with other similar compounds, such as:

    2-Phenyl-4,6-dimethylpyrimidine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.

    4-Ethoxy-2,6-dimethylpyrimidine: The presence of two methyl groups at positions 2 and 6 may alter the compound’s reactivity and biological activity.

    6-Ethoxy-2-phenyl-4-methylpyrimidine: The different positioning of the ethoxy and methyl groups can lead to variations in the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-16-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSNQGTWRPRVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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